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Abstract

CL-197, chemically known as 4'-Ethynyl-2'-deoxy-2'-B-fluoro-2-fluoroadenosine, is a novel
nucleoside reverse transcriptase inhibitor (NRTI) demonstrating highly potent and selective
activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a
comprehensive overview of the antiviral spectrum and activity of CL-197, based on currently
available data. It includes a detailed summary of its quantitative antiviral efficacy and
cytotoxicity, a description of its mechanism of action, and protocols for key experimental
assays. The information presented herein is intended to support further research and
development of this promising anti-HIV-1 clinical candidate.

Introduction

CL-197 is a synthetic purine nucleoside analog that has emerged as a clinical candidate for the
treatment of HIV-1 infection.[1] As a member of the NRTI class of antiretroviral drugs, its
primary mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a
critical component of the HIV-1 replication cycle.[2] This document consolidates the existing
technical information on CL-197, with a focus on its antiviral potency, spectrum of activity, and
the methodologies used for its evaluation.

Antiviral Spectrum and Activity
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The antiviral activity of CL-197 has been predominantly characterized against HIV-1. Current
literature indicates a narrow but potent antiviral spectrum, primarily focused on this retrovirus.

In Vitro Anti-HIV-1 Activity

CL-197 exhibits exceptional potency against wild-type HIV-1 in cell-based assays. Its efficacy is
significantly higher than several clinically approved NRTIs.[3]

Table 1: In Vitro Anti-HIV-1 Activity of CL-197 and Other NRTIs

Compound ECso (nM) Cell Line Virus Strain Citation
HIV-1 (Wild-
CL-197 0.9 MT-4 [1]
Type)
Zidovudine (AZT) 180+ 60 MT-4 HIV-1 NL4-3 [2]
Lamivudine
1,210 = 240 MT-4 HIV-1 NL4-3 [2]
(3TC)
Emtricitabine
370+ 70 MT-4 HIV-1 NL4-3 [2]
(FTC)
Tenofovir (TDF) 14+ 2 MT-4 HIV-1 NL4-3 [2]

Activity Against Drug-Resistant HIV-1 Strains

A crucial attribute of a novel antiretroviral is its efficacy against viral strains that have developed
resistance to existing drugs. CL-197 has demonstrated potent inhibitory activity against a range
of drug-resistant and clinical HIV-1 strains.[1]

Table 2: In Vitro Activity of CL-197 against Drug-Resistant HIV-1 Strains
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Fold Change in ECso (vs.

HIV-1 Strain (Mutation) . Citation
Wild-Type)

M41L/T215Y Data not publicly available [1]

L74V Data not publicly available [1]

K65R Data not publicly available [1]
Y181C Data not publicly available [1]
Multi-drug resistant clinical Potent inhibitory activity o
isolates reported

Note: While specific fold-change values are not detailed in the available abstracts, the source
literature asserts potent activity against these resistant strains.

Antiviral Spectrum Beyond HIV-1

Extensive searches of the public scientific literature did not yield any data on the antiviral
activity of CL-197 against other viruses, such as Hepatitis B Virus (HBV), Hepatitis C Virus
(HCV), influenza viruses, or herpesviruses. This suggests that the antiviral spectrum of CL-197
may be highly specific to HIV-1, or that broader screening has not yet been published.

Cytotoxicity Profile

The therapeutic potential of an antiviral compound is intrinsically linked to its safety profile.
Cytotoxicity assays are performed to determine the concentration at which a compound
induces toxic effects in host cells.

Table 3: In Vitro Cytotoxicity of CL-197

Compound CCso (UM) Cell Line Citation
Not specified in

CL-197 > 100 [1]
abstract

The high CCso value indicates a very low potential for cytotoxicity, resulting in a favorable
selectivity index (SI = CCso / ECso), which is a key indicator of a drug's therapeutic window.
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Mechanism of Action

CL-197 is a nucleoside reverse transcriptase inhibitor. Its mechanism of action is initiated by its
intracellular conversion into the active triphosphate form.
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Caption: Intracellular activation and mechanism of action of CL-197.
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The active CL-197 triphosphate (CL-197-TP) competes with the natural substrate,
deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the
HIV-1 reverse transcriptase. Upon incorporation, CL-197 acts as a chain terminator, preventing
further elongation of the viral DNA and thus halting the replication process.[2][4]

Experimental Protocols

The following sections describe generalized protocols for the key assays used to characterize
the antiviral activity and cytotoxicity of compounds like CL-197.

Anti-HIV-1 Activity Assay (Cell-Based)

This protocol is a representative method for determining the half-maximal effective
concentration (ECso) of a compound against HIV-1 in a cell line.
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Assay Workflow

Prepare serial dilutions of CL-197 Seed susceptible host cells (e.g., MT-4) in 96-well plates

' '

Add CL-197 dilutions to the cells

'

Infect cells with a known titer of HIV-1

'

Incubate for 3-5 days at 37°C

'

Measure viral replication

'

Determine EC50 value
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Assay Workflow

Prepare serial dilutions of CL-197 Seed host cells in 96-well plates

' '

Add CL-197 dilutions to the cells

'

Incubate for the same duration as the antiviral assay

'

Add MTT reagent to each well

'

Incubate to allow formazan crystal formation

'

Solubilize formazan crystals

'

Measure absorbance at ~570 nm

'

Determine CC50 value

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. HIV-1 Integrase Inhibitors That Are Active against Drug-Resistant Integrase Mutants -
PMC [pmc.ncbi.nlm.nih.gov]

o 2. Evaluation of Combinations of 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine with Clinically Used
Antiretroviral Drugs - PMC [pmc.ncbi.nim.nih.gov]

o 3. EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse
Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

o 4. researchgate.net [researchgate.net]
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[https://www.benchchem.com/product/b15363821#cl-197-antiviral-spectrum-and-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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